NR2F2-IN-1

Description

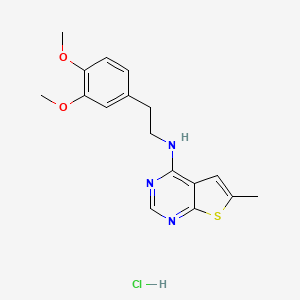

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S.ClH/c1-11-8-13-16(19-10-20-17(13)23-11)18-7-6-12-4-5-14(21-2)15(9-12)22-3;/h4-5,8-10H,6-7H2,1-3H3,(H,18,19,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRMFONFWQTEGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=CN=C2S1)NCCC3=CC(=C(C=C3)OC)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NR2F2-IN-1: A Potent and Selective Inhibitor of COUP-TFII for Cancer Research and Drug Development

An In-depth Technical Guide

Abstract

NR2F2-IN-1, also known as CIA1, is a potent and selective small-molecule inhibitor of the orphan nuclear receptor COUP-TFII (Chicken Ovalbumin Upstream Promoter-Transcription Factor II), encoded by the NR2F2 gene. As a ligand-activated transcription factor, NR2F2 is implicated in a multitude of physiological and pathological processes, including organogenesis, angiogenesis, and tumorigenesis. Elevated expression of NR2F2 has been correlated with the progression of various cancers, most notably prostate cancer, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Core Function and Mechanism of Action

This compound functions as a direct antagonist of NR2F2. Its primary mechanism of action involves binding to the ligand-binding domain (LBD) of NR2F2, which in turn disrupts the interaction between NR2F2 and its transcriptional co-regulators.[1] A key co-regulator affected by this disruption is Forkhead box protein A1 (FOXA1), a pioneer transcription factor crucial for the activity of other transcription factors, including the estrogen receptor (ER).[2][3][4][5] By preventing the NR2F2-FOXA1 interaction, this compound effectively represses the transcriptional activity of NR2F2 on its target genes.[1]

This inhibitory action has significant downstream effects on cellular processes that contribute to cancer progression. In prostate cancer, inhibition of NR2F2 by this compound has been shown to reduce tumor growth, invasion, and angiogenesis.[1][6] Furthermore, NR2F2 has been identified as a critical factor in the development of endocrine resistance in breast cancer, and its inhibition can restore sensitivity to hormone therapies.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound (CIA1) and its analog, CIA2.

Table 1: In Vitro Activity of this compound (CIA1) and CIA2 in Prostate Cancer Cell Lines [1]

| Cell Line | Description | CIA1 IC₅₀ (μM) | CIA2 IC₅₀ (μM) |

| LNCaP | Androgen-sensitive | 1.2 - 7.6 | 2.2 - 10.2 |

| PC3 | AR-negative | 1.2 - 7.6 | 2.2 - 10.2 |

| C4-2 | Castration-resistant | 1.2 - 7.6 | 2.2 - 10.2 |

| abl | Castration-resistant | 1.2 - 7.6 | 2.2 - 10.2 |

| 22Rv1 | AR variant expressing | 1.2 - 7.6 | 2.2 - 10.2 |

| RWPE-1 | "Normal" prostate cells | Little effect | Little effect |

| PrEC | "Normal" prostate cells | Little effect | Little effect |

Table 2: In Vivo Antitumor Activity of this compound (CIA1) [1]

| Xenograft Model | Treatment and Dosage | Outcome |

| LNCaP | 2.6 mg/kg daily, intraperitoneal injection | Marked and robust inhibition of tumor growth. |

| PC3 | 2.6 mg/kg daily, intraperitoneal injection | Reduced tumor growth. |

| LNCaP-abl | 2.6 mg/kg daily, intraperitoneal injection | Reduced tumor growth. |

| 22Rv1 | 2.6 mg/kg daily, intraperitoneal injection | Reduced tumor growth. |

| PDX (Patient-Derived Xenograft) | 2.6 mg/kg daily, intraperitoneal injection | Reduced tumor growth. |

Key Experimental Protocols

COUP-TFII-Driven NGFIA Reporter Luciferase Assay

This assay is designed to quantify the inhibitory effect of this compound on the transcriptional activity of NR2F2.

Materials:

-

293T cells

-

Expression plasmid for COUP-TFII (NR2F2)

-

NGFIA-Luc reporter plasmid (containing the Nerve Growth Factor Induced Protein A promoter driving luciferase expression)

-

Renilla luciferase plasmid (for normalization)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Protocol:

-

Seed 293T cells in 24-well plates.

-

After 24 hours, transfect the cells with the COUP-TFII expression plasmid, the NGFIA-Luc reporter plasmid, and the Renilla luciferase plasmid.

-

Following another 24-hour incubation, replace the medium and treat the cells with varying concentrations of this compound.

-

After 18-24 hours of treatment, lyse the cells using the provided lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the IC₅₀ value.

Biotinylated Inhibitor Pulldown Assay

This assay is used to demonstrate the direct binding of this compound to the NR2F2 protein.

Materials:

-

Biotinylated this compound

-

Cell lysate containing overexpressed NR2F2 protein

-

Streptavidin-conjugated beads (e.g., agarose or magnetic)

-

Wash buffer

-

Elution buffer (e.g., SDS-PAGE loading buffer)

-

Western blotting reagents and antibodies against NR2F2

Protocol:

-

Incubate the cell lysate containing overexpressed NR2F2 with biotinylated this compound for 1-2 hours at 4°C with gentle rotation.

-

Add streptavidin-conjugated beads to the mixture and incubate for an additional hour at 4°C.

-

Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binding proteins.

-

Elute the bound proteins from the beads by boiling in elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for NR2F2 to confirm the presence of the pulled-down protein.

Signaling Pathways and Molecular Interactions

The following diagrams illustrate the key signaling pathways and molecular interactions involving NR2F2 and the mechanism of action of this compound.

References

- 1. Small-molecule inhibitor targeting orphan nuclear receptor COUP-TFII for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cooperativity of co-factor NR2F2 with Pioneer Factors GATA3, FOXA1 in promoting ERα function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NR2F2 Orphan Nuclear Receptor is Involved in Estrogen Receptor Alpha-Mediated Transcriptional Regulation in Luminal A Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cooperativity of co-factor NR2F2 with Pioneer Factors GATA3, FOXA1 in promoting ERα function [thno.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the COUP-TFII Inhibitor NR2F2-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor NR2F2-IN-1, a potent and selective antagonist of the orphan nuclear receptor COUP-TFII (Chicken Ovalbumin Upstream Promoter-Transcription Factor II), also known as NR2F2. This document details the inhibitor's mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction to COUP-TFII (NR2F2)

COUP-TFII is a member of the steroid/thyroid hormone receptor superfamily and functions as a critical transcriptional regulator in various physiological and pathological processes.[1] While its expression is low in most adult tissues, it is often upregulated in several diseases, including prostate cancer, where it plays a significant role in tumor progression, angiogenesis, and metastasis.[2][3] This makes COUP-TFII an attractive therapeutic target. This compound (also reported as CIA1) was identified through high-throughput screening as a specific inhibitor of COUP-TFII activity.[2][4]

Mechanism of Action of this compound

This compound is a potent and selective inhibitor that directly targets COUP-TFII.[2] Its mechanism of action involves the following key steps:

-

Direct Binding: this compound physically binds to the ligand-binding domain (LBD) of the COUP-TFII protein.[2][4]

-

Disruption of Protein-Protein Interactions: This binding event disrupts the interaction between COUP-TFII and its transcriptional co-regulators, most notably the pioneer factor FOXA1.[2][4]

-

Repression of Transcriptional Activity: By preventing the recruitment of essential co-activators like FOXA1, this compound effectively represses the transcriptional activity of COUP-TFII on its target genes.[2][4] This leads to the modulation of downstream signaling pathways involved in cell proliferation and survival.

It is important to note that this compound does not appear to affect the binding of COUP-TFII to its DNA response elements.[4] Instead, it specifically targets the protein-protein interactions necessary for transcriptional activation.

Quantitative Data

The potency and selectivity of this compound (reported as CIA1 and a related compound CIA2) have been characterized through various in vitro assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency of this compound (CIA1 and CIA2)

| Compound | Assay | Cell Line | IC50 (nM) |

| This compound (CIA1) | NGFIA-Luciferase Reporter Assay | 293T | 130 |

| CIA2 | NGFIA-Luciferase Reporter Assay | 293T | 260 |

Data extracted from Wang et al., Science Advances 2020.[4]

Table 2: Selectivity Profile of this compound (CIA1)

| Nuclear Receptor | Fold Inhibition (vs. COUP-TFII) |

| COUP-TFI (NR2F1) | >20 |

| ERRγ (ESRRG) | >20 |

| LRH-1 (NR5A2) | >20 |

| SF-1 (NR5A1) | >20 |

Data extracted from Wang et al., Science Advances 2020.[4]

Table 3: In Vivo Efficacy of this compound (CIA1) in Prostate Cancer Xenograft Models

| Xenograft Model | Treatment | Tumor Growth Inhibition |

| PC3 | 2.6 mg/kg daily (i.p.) | Significant reduction in tumor growth and weight. |

| LNCaP-abl | 2.6 mg/kg daily (i.p.) | Significant reduction in tumor growth and weight. |

| 22Rv1 | 2.6 mg/kg daily (i.p.) | Significant reduction in tumor growth and weight. |

| Patient-Derived Xenograft (PDX) | 2.6 mg/kg daily (i.p.) | Significant reduction in tumor growth and weight. |

Data extracted from Wang et al., Science Advances 2020.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

High-Throughput Screening (HTS) for COUP-TFII Inhibitors

The initial discovery of this compound was enabled by a luminescence-based high-throughput screening assay.[4][5]

Objective: To identify small molecules that inhibit the transcriptional activity of COUP-TFII.

Methodology:

-

Cell Culture and Transfection: HEK293T cells are co-transfected with two plasmids:

-

Compound Treatment: Following transfection, the cells are seeded into 1536-well plates and treated with a library of small molecule compounds.

-

Counter-Screening: A parallel counter-screen is performed to identify compounds that non-specifically inhibit luciferase or are generally cytotoxic. This can be done using a constitutively active reporter system (e.g., Gal4-VP16 and TK-Luc).[4]

-

Luminescence Reading: After an incubation period (e.g., 18 hours), a luciferase substrate is added to the wells, and the luminescence is measured using a plate reader.

-

Hit Identification: Compounds that selectively reduce the luminescence in the COUP-TFII reporter assay without significantly affecting the counter-screen are identified as primary hits.

Luciferase Reporter Assay for IC50 Determination

This assay is used to quantify the potency of hit compounds from the HTS.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Methodology:

-

Cell Transfection: HEK293T cells are transfected with the COUP-TFII expression vector and the NGFIA-luciferase reporter construct as described for the HTS.

-

Compound Dilution Series: A serial dilution of this compound is prepared.

-

Treatment: The transfected cells are treated with the different concentrations of this compound.

-

Lysis and Luminescence Measurement: After an appropriate incubation time (e.g., 18 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The luminescence data is normalized to a vehicle control (e.g., DMSO). The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are performed to investigate the effect of this compound on the interaction of COUP-TFII and its co-regulators with the chromatin of target genes.

Objective: To determine if this compound disrupts the recruitment of FOXA1 to COUP-TFII binding sites on target gene promoters.

Methodology:

-

Cell Treatment and Cross-linking: Prostate cancer cells (e.g., LNCaP) are treated with this compound or a vehicle control. The cells are then treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The cells are lysed, and the chromatin is sheared into fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific to FOXA1 or a control IgG. Protein A/G magnetic beads are then used to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: The beads are washed to remove non-specific binding, and the protein-DNA complexes are eluted.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.

-

Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers specific for known COUP-TFII binding sites on the promoters of target genes (e.g., FOXM1, CDK1).

-

Data Analysis: The amount of precipitated DNA is quantified and normalized to the input chromatin. A decrease in the amount of FOXA1-precipitated DNA at COUP-TFII target sites in the presence of this compound indicates a disruption of their interaction.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving COUP-TFII and the experimental workflows for the characterization of this compound.

Caption: COUP-TFII Signaling Pathway in Prostate Cancer.

Caption: Discovery and Validation Workflow for this compound.

Conclusion

This compound represents a promising class of small molecule inhibitors that specifically target the transcriptional activity of COUP-TFII. Its ability to disrupt the COUP-TFII/FOXA1 protein-protein interaction provides a novel therapeutic strategy for diseases driven by aberrant COUP-TFII signaling, such as prostate cancer. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on the development of COUP-TFII targeted therapies. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound and its analogs is warranted to advance these promising findings toward clinical applications.

References

- 1. The role of NR2F2 in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. elifesciences.org [elifesciences.org]

- 4. Small-molecule inhibitor targeting orphan nuclear receptor COUP-TFII for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AID 686940 - Luminescence-based cell-based primary high throughput screening assay to identify inhibitors of COUP-TFII (NR2F2) - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NR2F2-IN-1: A Potent and Selective COUP-TFII Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

NR2F2-IN-1 is a potent and selective small-molecule inhibitor of the orphan nuclear receptor COUP-TFII (Chicken Ovalbumin Upstream Promoter-Transcription Factor II), also known as NR2F2. As a member of the steroid/thyroid hormone receptor superfamily, NR2F2 is a critical transcription factor involved in a myriad of physiological and pathological processes, including organogenesis, angiogenesis, metabolism, and cancer progression. The discovery of this compound provides a valuable chemical tool for elucidating the complex biological functions of NR2F2 and presents a promising therapeutic avenue for diseases where NR2F2 is dysregulated. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental applications of this compound.

Chemical Structure and Properties

This compound is a synthetic compound with a well-defined chemical structure. It is available as a free base and a hydrochloride salt. The key physicochemical properties are summarized in the table below.

| Property | Value (Free Base) | Value (Hydrochloride Salt) |

| IUPAC Name | 2-((2,3-dimethoxyphenethyl)amino)-5-methylthieno[2,3-d]pyrimidine | 2-((2,3-dimethoxyphenethyl)amino)-5-methylthieno[2,3-d]pyrimidin-1-ium chloride |

| Molecular Formula | C₁₇H₁₉N₃O₂S | C₁₇H₂₀ClN₃O₂S |

| Molecular Weight | 329.42 g/mol | 365.88 g/mol |

| SMILES String | COC1=C(OC)C=CC=C1CCNC2=NC3=C(S2)C=C(C)N=C3 | COC1=C(OC)C=CC=C1CCNC2=NC3=C(S2)C=C(C)N=C3.Cl |

| CAS Number | 452087-38-6 | 1049691-47-5 |

| Solubility | Soluble in DMSO (e.g., 10 mM)[1] | Data not readily available |

| Storage | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month)[2] | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) |

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the ligand-binding domain (LBD) of COUP-TFII (NR2F2). This interaction disrupts the ability of NR2F2 to recruit and interact with essential transcriptional co-regulators, such as FOXA1.[2][3] By preventing these protein-protein interactions, this compound effectively represses the transcriptional activity of NR2F2 on its target genes. It is important to note that this compound does not appear to interfere with the binding of NR2F2 to its DNA response elements.

The following diagram illustrates the proposed mechanism of action:

Signaling Pathways

NR2F2 is a key node in several critical signaling pathways. By inhibiting NR2F2, this compound can modulate these pathways, leading to significant downstream cellular effects.

Notch Signaling Pathway

NR2F2 is a crucial repressor of the Notch signaling pathway, particularly in the context of vascular development where it helps establish venous identity by suppressing arterial fate.[4] NR2F2 directly binds to and represses the promoters of Notch target genes such as HEY1 and HEY2. Inhibition of NR2F2 by this compound would be expected to de-repress Notch signaling, potentially altering cell fate and differentiation processes.

TGF-β Signaling Pathway

In certain contexts, such as prostate cancer, NR2F2 has been shown to interact with components of the TGF-β signaling pathway. This interaction can influence processes like epithelial-mesenchymal transition (EMT) and metastasis. The effect of this compound on this pathway is an active area of research and may be cell-type dependent.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Luciferase Reporter Assay for NR2F2 Activity

This assay is used to quantify the transcriptional activity of NR2F2 in response to treatment with this compound. A reporter construct containing a luciferase gene under the control of a promoter with NR2F2 response elements (e.g., from a known target gene like NGFIA) is used.

Materials:

-

Mammalian cell line expressing NR2F2 (e.g., HEK293T, LNCaP)

-

NR2F2-responsive luciferase reporter plasmid (e.g., pGL4-NGFIA-promoter-luc)

-

Control plasmid for transfection normalization (e.g., pRL-TK expressing Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

This compound (and vehicle control, e.g., DMSO)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the NR2F2-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the transfected cells for 24 hours.

-

Treatment: Treat the cells with a serial dilution of this compound or vehicle control for an additional 24 hours.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the assay kit's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound to determine the IC₅₀ value.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if this compound affects the binding of NR2F2 to the promoters of its target genes.

Materials:

-

Cells treated with this compound or vehicle control

-

Formaldehyde for cross-linking

-

Glycine for quenching

-

Lysis buffers

-

Sonicator

-

Anti-NR2F2 antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR primers for target gene promoters and negative control regions

Protocol:

-

Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-NR2F2 antibody or control IgG overnight. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washes: Wash the beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

-

qPCR Analysis: Perform qPCR on the purified DNA using primers specific for the promoter regions of known NR2F2 target genes and a negative control region.

-

Data Analysis: Calculate the enrichment of target DNA in the NR2F2 immunoprecipitated samples relative to the IgG control.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the initial characterization of a novel NR2F2 inhibitor.

Conclusion

This compound is a valuable research tool for investigating the multifaceted roles of COUP-TFII in health and disease. Its potency and selectivity make it an excellent probe for dissecting NR2F2-mediated signaling pathways and for validating NR2F2 as a therapeutic target in various pathologies, including cancer. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies. Further research into the in vivo efficacy and safety profile of this compound and its analogs will be crucial in translating its therapeutic potential into clinical applications.

References

role of NR2F2/COUP-TFII in gene transcription

An In-depth Technical Guide on the Role of NR2F2/COUP-TFII in Gene Transcription

Introduction to NR2F2/COUP-TFII

Nuclear Receptor Subfamily 2 Group F Member 2 (NR2F2), also widely known as Chicken Ovalbumin Upstream Promoter-Transcription Factor II (COUP-TFII) or Apolipoprotein A-I Regulatory Protein 1 (ARP-1), is a versatile and critical member of the steroid/thyroid hormone nuclear receptor superfamily.[1][2][3][4] As an orphan nuclear receptor, its endogenous ligand has not yet been definitively identified, although it can be activated in vitro by high concentrations of retinoic acid.[4][5][6] NR2F2 is a ligand-inducible transcription factor that plays pivotal roles in a multitude of biological processes, including embryonic development, angiogenesis, metabolism, and cell fate determination.[2][7][8][9] Its function is highly context-dependent, acting as both a transcriptional activator and a repressor to fine-tune gene expression programs in various tissues.[1][2] Structurally, NR2F2 contains a highly conserved DNA-binding domain (DBD) and a C-terminal ligand-binding domain (LBD), which are characteristic of nuclear receptors and facilitate its diverse regulatory functions.[6]

Mechanisms of Transcriptional Regulation

NR2F2 employs several distinct mechanisms to regulate the transcription of its target genes, reflecting its functional plasticity.

Direct DNA Binding

NR2F2 can directly bind to specific DNA sequences within the promoter or enhancer regions of target genes. It typically recognizes consensus elements consisting of direct repeats of the sequence 5′-AGGTCA-3′ with variable spacing (DR sites).[1][2] It can bind to these elements as a homodimer or as a heterodimer with other nuclear receptors, such as the Retinoid X Receptor (RXR).[2][10] This direct binding can result in either the activation or repression of gene transcription, depending on the specific gene, cellular context, and the presence of co-regulators.[1]

Interaction with Other Transcription Factors (Tethering)

A key feature of NR2F2's function is its ability to modulate gene expression by physically interacting with other transcription factors, a mechanism often referred to as "tethering". In this mode, NR2F2 influences transcription without directly binding to DNA itself. It can be recruited to promoter regions through its association with other DNA-bound factors. This protein-protein interaction can either enhance or inhibit the transcriptional activity of its partner.

Notable transcription factors that interact with NR2F2 include:

-

Glucocorticoid Receptor (GR): NR2F2 binding recruits GR to the promoters of genes like PEPCK and CYP7A1, enhancing their expression.[1]

-

Specificity Protein 1 (Sp1): NR2F2 can bind to Sp1 sites to cooperatively activate gene expression, as seen in the regulation of Otx2 and E2F1.[1][11]

-

Estrogen Receptor Alpha (ERα): In luminal A breast cancer, NR2F2 acts as a crucial co-factor for ERα, binding to ERα regulatory complexes along with pioneer factors like FOXA1 and GATA3.[12][13][14]

-

Runx2: NR2F2 interacts with Runx2 to inhibit osteoblast differentiation by preventing Runx2 from binding to the osteocalcin promoter.[1]

-

AP-1 (c-Jun): NR2F2 can repress AP-1 signaling through a direct interaction with c-Jun.[1]

Recruitment of Co-regulators

The ultimate transcriptional output of NR2F2 is determined by the cohort of co-activators or co-repressors it recruits to the gene promoter.

-

Co-activators: For transcriptional activation, NR2F2 can recruit co-activators such as p300/CBP and orphan receptor coactivator (ORCA), which possess histone acetyltransferase (HAT) activity, leading to a more open chromatin structure that is permissive for transcription.[1]

-

Co-repressors: To repress transcription, NR2F2 recruits co-repressor complexes, including histone deacetylases (HDAC1/2), nuclear receptor co-repressor (NCOR1/2), and silencing mediator for retinoic acid and thyroid hormone receptor (SMRT).[9][12] These complexes modify chromatin to a more condensed state, thereby inhibiting transcription.

The dual functionality of NR2F2 is summarized in the diagram below.

Data Presentation: Target Genes and Interacting Proteins

The following tables summarize the known target genes and protein interaction partners of NR2F2, highlighting the breadth of its regulatory influence.

Table 1: Selected Transcriptional Targets of NR2F2/COUP-TFII

| Target Gene | Effect on Transcription | Cellular Context / Pathway | Citation(s) |

| Genes Activated by NR2F2 | |||

| RARβ2 (Retinoic Acid Receptor β2) | Activation | Retinoic Acid Signaling | [1] |

| PEPCK (Phosphoenolpyruvate Carboxykinase) | Activation | Gluconeogenesis | [1][10] |

| CYP7A1 (Cholesterol 7α-hydroxylase) | Activation | Bile Acid Synthesis | [1][10] |

| Angiopoietin 1 (ANGPT1) | Activation | Angiogenesis | [1][15] |

| Natriuretic Peptide A (NPPA) | Activation | Cardiovascular Homeostasis | [1] |

| E2F1 | Activation | Cell Cycle Progression | [7][11] |

| Prox1 | Activation | Lymphatic Development | [7] |

| NEK2 | Activation | Cell Cycle (Ovarian Cancer) | [12] |

| miR-21 | Activation | TGF-β Signaling (Colorectal Cancer) | [12] |

| Genes Repressed by NR2F2 | |||

| VEGFR-2 (KDR) | Repression | Angiogenesis | [1] |

| Neuropilin 1 (NRP1) | Repression | Angiogenesis | [1] |

| Hey2 | Repression | Notch Signaling | [7][11] |

| Foxc1 | Repression | Notch Signaling | [7][11] |

| BRCA1 | Repression | DNA Damage Repair (Renal Cell Carcinoma) | [12] |

| Smad7 | Repression (via miR-21) | TGF-β Signaling (Colorectal Cancer) | [12] |

| PPARγ | Repression | Adipogenesis | [7][15] |

Table 2: NR2F2/COUP-TFII Interacting Proteins

| Interacting Protein | Protein Class | Functional Consequence of Interaction | Citation(s) |

| Nuclear Receptors | |||

| RXR (Retinoid X Receptor) | Transcription Factor | Heterodimerization on DR sites | [2][16] |

| GR (Glucocorticoid Receptor) | Transcription Factor | Co-activation of target genes (e.g., PEPCK) | [1] |

| ERα (Estrogen Receptor α) | Transcription Factor | Inhibition of ERα activity; co-regulation of targets | [1][12] |

| HNF4α | Transcription Factor | Synergistic activation of hepatic genes | [10] |

| PPARα | Transcription Factor | Co-regulation of β-oxidation genes | [10] |

| Prox1 | Transcription Factor | Heterodimerization for lymphatic development | [7] |

| Other Transcription Factors | |||

| Sp1 | Transcription Factor | Cooperative activation of gene expression | [1][2] |

| Runx2 | Transcription Factor | Inhibition of Runx2-mediated transcription | [1][16] |

| c-Jun (AP-1) | Transcription Factor | Repression of AP-1 signaling | [1] |

| FOXA1 / GATA3 | Pioneer Factors | Cooperative binding and regulation with ERα | [12][13][14] |

| FOXO1 | Transcription Factor | Regulates NR2F2 expression in pancreatic β-cells | [10] |

| Co-regulators | |||

| p300/CBP | Co-activator | Transcriptional activation | [1] |

| HDAC1/2 | Co-repressor | Transcriptional repression | [12] |

| NCOR1/2 | Co-repressor | Transcriptional repression | [12] |

| SMRT | Co-repressor | Transcriptional repression | [9] |

| β-catenin | Co-activator/Signal Transducer | Co-factor activity in Wnt signaling | [7][12] |

Involvement in Key Signaling Pathways

NR2F2 is a critical node in several major signaling pathways, where it integrates diverse signals to control specific genetic programs.

Notch Signaling Pathway

NR2F2 is a master regulator of venous-arterial cell fate, primarily by antagonizing the Notch signaling pathway. It directly represses the transcription of key Notch target genes, such as Hey2, and upstream regulators like Foxc1.[7][11] This repression is essential for maintaining the identity of venous endothelial cells and preventing their differentiation into arterial cells.[11] Furthermore, the balance between NR2F2 and the lymphatic-specific factor Prox1 is crucial; NR2F2 homodimers inhibit Notch signaling, while NR2F2-Prox1 heterodimers permit partial Notch activity required for lymphatic vessel development.[7]

Wnt/β-catenin Signaling Pathway

The interplay between NR2F2 and Wnt/β-catenin signaling is crucial for processes like adipogenesis and cancer progression. Wnt signaling can activate the expression of NR2F2.[7] In turn, NR2F2 can act as a co-factor for β-catenin, particularly under hypoxic conditions.[7] In adipogenesis, Wnt signaling is a known repressive factor. NR2F2 mediates part of this effect by inhibiting the expression of PPARγ, a master regulator of adipocyte differentiation.[7][15]

PI3K/Akt Signaling Pathway

Post-translational modifications can regulate NR2F2 activity. In certain contexts, such as insulin-stimulated breast cancer cells, the activation of the PI3K/Akt pathway can lead to the phosphorylation of NR2F2.[12] This phosphorylation event can alter its protein interactions, for example, causing it to bind to β-catenin and promote processes like the epithelial-mesenchymal transition (EMT).[12]

Experimental Protocols

Investigating the transcriptional role of NR2F2 involves a suite of molecular biology techniques designed to probe DNA-protein and protein-protein interactions, as well as transcriptional activity.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of NR2F2, revealing its direct target genes and regulatory regions.

Detailed Methodology:

-

Cell Cross-linking: Cells are treated with formaldehyde to create covalent cross-links between DNA and interacting proteins, including NR2F2. This freezes the interactions in their native state.

-

Chromatin Shearing: The cells are lysed, and the chromatin is isolated. The chromatin is then sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation (IP): The sheared chromatin is incubated with an antibody specific to NR2F2. The antibody-NR2F2-DNA complexes are then captured using protein A/G-coupled magnetic or agarose beads.[17]

-

Washing: The beads are washed multiple times to remove non-specifically bound chromatin fragments.

-

Elution and Reverse Cross-linking: The captured complexes are eluted from the beads. The protein-DNA cross-links are reversed by heating, and the proteins are digested with proteinase K.

-

DNA Purification: The DNA fragments are purified.

-

Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing. This involves end-repair, A-tailing, and ligation of sequencing adapters.

-

Data Analysis: The sequencing reads are mapped to a reference genome. Peak-calling algorithms are used to identify regions of the genome that are significantly enriched for NR2F2 binding. These peaks represent the putative binding sites of NR2F2.

Luciferase Reporter Assay

This assay is used to quantify the effect of NR2F2 on the transcriptional activity of a specific gene promoter or regulatory element.[18][19][20]

Detailed Methodology:

-

Vector Construction:

-

Reporter Vector: The promoter or enhancer region of a putative NR2F2 target gene is cloned upstream of a firefly luciferase gene in a reporter plasmid.[19][21]

-

Effector Vector: The coding sequence of NR2F2 is cloned into an expression vector.

-

Control Vector: A plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter is used to normalize for transfection efficiency.[18]

-

-

Cell Transfection: Host cells (that either lack or have low endogenous NR2F2) are co-transfected with the reporter vector, the NR2F2 effector vector (or an empty vector control), and the normalization control vector.

-

Cell Culture: The transfected cells are cultured for 24-48 hours to allow for protein expression and interaction with the reporter construct.

-

Cell Lysis: The cells are washed and then lysed using a specific lysis buffer that preserves luciferase activity.

-

Luciferase Activity Measurement:

-

The cell lysate is transferred to a luminometer plate.

-

A substrate for firefly luciferase (D-luciferin) is injected, and the resulting luminescence is measured. This reflects the activity of the target promoter.

-

A second substrate for Renilla luciferase is then added, and its luminescence is measured for normalization.

-

-

Data Analysis: The firefly luciferase activity is divided by the Renilla luciferase activity for each sample to obtain a normalized value. The activity in the presence of the NR2F2 effector is compared to the empty vector control to determine if NR2F2 activates or represses the promoter.[19]

Co-Immunoprecipitation (Co-IP)

Co-IP is a technique used to identify and validate protein-protein interactions, such as NR2F2's association with other transcription factors or co-regulators, within the cell.[17][22][23]

Detailed Methodology:

-

Cell Lysis: Cells are harvested and lysed in a non-denaturing lysis buffer that preserves protein-protein interactions.[24] The lysate is cleared by centrifugation to remove insoluble debris.

-

Pre-clearing (Optional but Recommended): The cell lysate is incubated with protein A/G beads to reduce non-specific binding of proteins to the beads in the subsequent IP step.[25]

-

Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to the "bait" protein (e.g., NR2F2). This allows the antibody to bind to NR2F2 and any proteins associated with it.

-

Complex Capture: Protein A/G beads are added to the lysate-antibody mixture. The beads bind to the antibody, thus capturing the entire protein complex.[24]

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins, leaving only the bait protein and its specific interaction partners.[25]

-

Elution: The captured protein complexes are eluted from the beads, typically by boiling in SDS-PAGE loading buffer.

-

Analysis by Western Blot: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the suspected interacting "prey" protein (e.g., ERα, Sp1). Detection of the prey protein in the NR2F2 immunoprecipitate confirms the interaction.

References

- 1. Multiple roles of COUP-TFII in cancer initiation and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of COUP-TFII in cardiovascular diseases and colorectal cancer: Insights into the molecular mechanisms and clinical relevance (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. COUP-TFII - Wikipedia [en.wikipedia.org]

- 4. sinobiological.com [sinobiological.com]

- 5. uniprot.org [uniprot.org]

- 6. mdpi.com [mdpi.com]

- 7. New Insights into the Diverse Functions of the NR2F Nuclear Orphan Receptor Family [imrpress.com]

- 8. Gene - NR2F2 [maayanlab.cloud]

- 9. mdpi.com [mdpi.com]

- 10. COUP-TFII Revisited: Its Role in Metabolic Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. The role of NR2F2 in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NR2F2 Orphan Nuclear Receptor is Involved in Estrogen Receptor Alpha-Mediated Transcriptional Regulation in Luminal A Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cooperativity of co-factor NR2F2 with Pioneer Factors GATA3, FOXA1 in promoting ERα function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. NR2F2 nuclear receptor subfamily 2 group F member 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 17. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 18. Detection of E2F-Induced Transcriptional Activity Using a Dual Luciferase Reporter Assay | Springer Nature Experiments [experiments.springernature.com]

- 19. goldbio.com [goldbio.com]

- 20. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. biocat.com [biocat.com]

- 22. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 23. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]

- 24. assaygenie.com [assaygenie.com]

- 25. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

Downstream Signaling Pathways of NR2F2 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Receptor Subfamily 2 Group F Member 2 (NR2F2), also known as COUP-TFII, is an orphan nuclear receptor that plays a pivotal role in a multitude of cellular processes, including embryonic development, angiogenesis, metabolism, and tumorigenesis.[1][2] Its function as a transcription factor allows it to modulate a complex network of downstream signaling pathways. Consequently, the inhibition of NR2F2 has emerged as a promising therapeutic strategy for various diseases, particularly cancer. This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by NR2F2 inhibition, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Signaling Pathways Modulated by NR2F2 Inhibition

NR2F2 acts as a transcriptional regulator, and its inhibition leads to significant alterations in several key signaling cascades. The context-dependent nature of NR2F2 means its inhibition can have opposing effects in different cellular environments.[1][2]

TGF-β Signaling Pathway

The transforming growth factor-beta (TGF-β) pathway is a critical regulator of cell growth, differentiation, and epithelial-mesenchymal transition (EMT). The role of NR2F2 in this pathway is multifaceted and highly context-dependent.

-

Inhibition of TGF-β-induced EMT in Breast Cancer: In some breast cancer models, NR2F2 is negatively associated with the TGF-β pathway. Its expression inhibits TGF-β-induced EMT, a process crucial for cancer metastasis. Inhibition of NR2F2 in this context would, therefore, be expected to promote EMT.[2][3]

-

Promotion of TGF-β-induced EMT in Colorectal Cancer (CRC): Conversely, in CRC, NR2F2 promotes TGF-β-induced EMT. It achieves this by transcriptionally activating miR-21, which in turn inhibits the expression of Smad7, a negative regulator of the TGF-β pathway.[2][4] Therefore, inhibiting NR2F2 in CRC is a potential strategy to suppress metastasis.[2]

Below is a diagram illustrating the dual role of NR2F2 in the TGF-β signaling pathway.

Angiogenesis and Vascular Development

NR2F2 is a master regulator of angiogenesis, the formation of new blood vessels. It primarily exerts its influence through the VEGF and Notch signaling pathways.[5][6]

-

VEGF Signaling: NR2F2 directly activates the VEGFA/neuropilin 1/VEGFR2 signaling pathway, which promotes the proliferation and migration of vascular endothelial cells.[7] It also induces the expression of VEGF-C and VEGF-D, further contributing to angiogenesis and lymphangiogenesis.[5][6] Inhibition of NR2F2 would be expected to suppress these pro-angiogenic effects.

-

Notch Signaling: NR2F2 plays a crucial role in establishing venous identity by inhibiting the Notch signaling pathway. The Notch pathway is essential for arterial specification. NR2F2 represses the transcription of artery-specific genes, such as Hey2, by binding both upstream and downstream of the Notch receptor.[5][6][8] Consequently, NR2F2 inhibition can lead to an upregulation of arterial markers and a shift away from a venous phenotype.[9]

The following diagram illustrates the role of NR2F2 in angiogenesis.

Cell Cycle Progression

NR2F2 has a direct impact on the cell cycle machinery, influencing cell proliferation. Its inhibition can lead to cell cycle arrest.

-

Regulation of Cyclins and CDKs: NR2F2 can directly bind to the promoter of Cyclin D1 (CCND1) and activate its expression.[7][10] Cyclin D1, in complex with CDK4 and CDK6, promotes the transition from the G1 to the S phase of the cell cycle. NR2F2 knockdown has been shown to decrease the expression of both CCND1 and CDK4.[10]

-

Modulation of Cell Cycle-Related Genes: In ovarian cancer, NR2F2 has been shown to regulate the expression of NEK2 and RAI14, genes involved in cell cycle control. Overexpression of NR2F2 in OVCAR-3 cells led to an increase in the S-phase cell population from 25% to 44%.[7]

This diagram shows the influence of NR2F2 on the cell cycle.

Quantitative Data on NR2F2 Inhibition

The following tables summarize quantitative data from various studies on the effects of NR2F2 inhibition or knockdown.

Table 1: Changes in Gene Expression upon NR2F2 Knockdown

| Gene | Cell Type | Fold Change | Method |

| IL6 | WJ-MSCs | 2.22 | RNA-seq |

| ALDH1A1 | WJ-MSCs | 2.34 | RNA-seq |

| IL8 | WJ-MSCs | 2.72 | RNA-seq |

| BMP6 | WJ-MSCs | 14.01 | RNA-seq |

| CCND1 | WJ-MSCs | Decreased | qPCR, Western Blot |

| CDK4 | WJ-MSCs | Decreased | qPCR, Western Blot |

| NEK2 | ES-2, TOV-112D | Altered | Microarray, qPCR, Western Blot |

| IFN-β | DF-1 | Increased | qRT-PCR |

| IRF7 | DF-1 | Increased | qRT-PCR |

WJ-MSCs: Wharton's Jelly Mesenchymal Stem Cells[1][10] ES-2, TOV-112D: Ovarian cancer cell lines[11] DF-1: Chicken fibroblast cell line[12]

Table 2: Effects of NR2F2 Inhibition on EMT Markers

| Marker | Change upon NR2F2 Inhibition | Cancer Type |

| E-cadherin (CDH1) | Increased | Head and Neck Squamous Cell Carcinoma (HNSCC) |

| N-cadherin | Decreased | HNSCC |

| Vimentin (VIM) | Decreased | HNSCC |

| Slug (SNAI2) | Decreased | HNSCC |

| ZO-1 | Increased | HNSCC |

| Claudin-1 | Increased | HNSCC |

Data from studies on HNSCC cell lines using siRNA or inhibitors.[13]

Table 3: IC50 Values of NR2F2 Inhibitors

| Inhibitor | Cell Line | IC50 (µM) |

| CIA | HSC3-M3 | 15.61 |

| CIA | YD38 | 5.57 |

| CIA | YD8 | 8.49 |

CIA: COUP-TFII Inhibitor A. Data from HNSCC cell lines.[3][14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream effects of NR2F2 inhibition.

siRNA-Mediated Knockdown of NR2F2 and Western Blot Analysis of EMT Markers

This protocol describes how to transfect cells with siRNA to knockdown NR2F2 expression and subsequently analyze the expression of EMT markers like E-cadherin and N-cadherin by Western blot.

Materials:

-

HNSCC cell lines (e.g., YD38, YD8)

-

NR2F2-targeting siRNA and non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM reduced-serum medium

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-NR2F2, anti-E-cadherin, anti-N-cadherin, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL Western blotting substrate

Procedure:

-

Cell Transfection:

-

One day before transfection, seed cells in 6-well plates to reach 50-75% confluency at the time of transfection.

-

On the day of transfection, dilute siRNA (e.g., 20 pmol) in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

-

Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

-

Add the siRNA-lipid complex to the cells and incubate for 24-72 hours at 37°C.

-

-

Protein Extraction and Quantification:

-

After incubation, wash cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Chromatin Immunoprecipitation (ChIP) for NR2F2

This protocol outlines the steps for performing ChIP to identify the genomic regions where NR2F2 binds.

Materials:

-

Formaldehyde (37%)

-

Glycine

-

Cell lysis buffer

-

Nuclear lysis buffer

-

ChIP dilution buffer

-

Protein A/G magnetic beads

-

Anti-NR2F2 ChIP-grade antibody and IgG control

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

Procedure:

-

Cross-linking:

-

Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction by adding glycine to a final concentration of 125 mM.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest and lyse the cells to release the nuclei.

-

Lyse the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the pre-cleared chromatin with an anti-NR2F2 antibody or an IgG control overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the complexes from the beads using elution buffer.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

-

Analysis:

Luciferase Reporter Assay for TGF-β/SMAD Signaling

This assay is used to quantify the effect of NR2F2 inhibition on the activity of the TGF-β/SMAD signaling pathway.

Materials:

-

HEK293 cells or other suitable cell line

-

SBE (SMAD Binding Element) luciferase reporter vector

-

Constitutively expressing Renilla luciferase vector (for normalization)

-

NR2F2 expression vector or siRNA targeting NR2F2

-

Transfection reagent

-

TGF-β1 ligand

-

Dual-luciferase reporter assay system

Procedure:

-

Transfection:

-

Seed cells in a 96-well plate one day before transfection.

-

Co-transfect the cells with the SBE luciferase reporter, the Renilla luciferase control vector, and either an NR2F2 expression vector or NR2F2 siRNA.

-

-

Treatment:

-

After 24 hours, replace the medium.

-

Treat the cells with TGF-β1 to activate the pathway. Include an untreated control.

-

-

Luciferase Assay:

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

-

Compare the normalized luciferase activity in NR2F2-inhibited cells to control cells to determine the effect of NR2F2 on TGF-β/SMAD pathway activity.

-

Conclusion

The inhibition of NR2F2 has profound effects on a range of critical signaling pathways, making it a compelling target for therapeutic intervention. Its role in TGF-β signaling, angiogenesis, and cell cycle control is particularly significant in the context of cancer progression. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the intricate mechanisms of NR2F2 and to develop novel therapeutic strategies based on its inhibition. A thorough understanding of these downstream pathways is essential for harnessing the full therapeutic potential of targeting NR2F2.

References

- 1. bosterbio.com [bosterbio.com]

- 2. Luciferase reporter cells as a platform to detect SMAD-dependent collagen production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of NR2F2 suppresses invasion ability and modulates EMT marker in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NR2F2 nuclear receptor subfamily 2 group F member 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. New Insights into the Diverse Functions of the NR2F Nuclear Orphan Receptor Family [imrpress.com]

- 7. The role of NR2F2 in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SoxF factors and Notch regulate nr2f2 gene expression during venous differentiation in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Reduced NR2F2 Expression in the Host Response to Infectious Bursal Disease Virus Infection Suppressed Viral Replication by Enhancing Type I Interferon Expression by Targeting SOCS5 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Cross-linking ChIP-seq protocol | Abcam [abcam.com]

- 16. encodeproject.org [encodeproject.org]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

The Effect of NR2F2-IN-1 on Orphan Nuclear Receptor Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the small molecule inhibitor NR2F2-IN-1 and its effect on the activity of the orphan nuclear receptor NR2F2, also known as COUP-TFII (Chicken Ovalbumin Upstream Promoter-Transcription Factor II). NR2F2 is a critical transcription factor involved in a myriad of physiological and pathological processes, including embryonic development, angiogenesis, metabolism, and cancer progression.[1][2] Its role as either an oncogene or a tumor suppressor is context-dependent, making it a compelling target for therapeutic intervention.[1][3] this compound, also identified as CIA1 or Z021, has emerged as a potent and selective inhibitor of NR2F2, offering a valuable tool for both basic research and drug development.[4][5] This document details the mechanism of action of this compound, presents quantitative data on its activity, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the ligand-binding domain (LBD) of NR2F2.[3][4] This binding event disrupts the interaction between NR2F2 and its transcriptional co-regulators, most notably the pioneer factor FOXA1.[6][7] The interaction with co-regulators like FOXA1 is crucial for NR2F2's ability to modulate the transcription of its target genes.[6][7] By preventing this association, this compound effectively represses the transcriptional activity of NR2F2, thereby impacting downstream cellular processes.

Quantitative Data on this compound Activity

The activity of this compound has been quantified using various biochemical and cell-based assays. The following tables summarize the available quantitative data.

| Assay Type | Cell Line/System | Parameter | Value | Reference |

| Inhibition of Transcriptional Activity | ||||

| Luciferase Reporter Assay | Prostate Cancer Cell Lines | IC50 | 1.2 µM - 7.6 µM | [4] |

| Cell Viability/Cytotoxicity | ||||

| MTT Assay | HSC3-M3 (Head and Neck Squamous Cell Carcinoma) | IC50 | 15.61 µM | [8] |

| MTT Assay | YD38 (Head and Neck Squamous Cell Carcinoma) | IC50 | 5.57 µM | [8] |

| MTT Assay | YD8 (Head and Neck Squamous Cell Carcinoma) | IC50 | 8.49 µM | [8] |

| Direct Binding | ||||

| Thermal Shift Assay | Purified NR2F2 Protein | ΔTm | 2°C | [1][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Luciferase Reporter Assay for NR2F2 Transcriptional Activity

This assay quantitatively measures the ability of this compound to inhibit the transcriptional activity of NR2F2.

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Expression plasmid for human NR2F2 (COUP-TFII)

-

Luciferase reporter plasmid containing NR2F2 response elements (e.g., driving expression of firefly luciferase)

-

Control plasmid expressing Renilla luciferase for normalization

-

Transfection reagent (e.g., Lipofectamine)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

-

This compound (and vehicle control, e.g., DMSO)

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection:

-

Prepare a transfection mix containing the NR2F2 expression plasmid, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid.

-

Add the transfection reagent according to the manufacturer's instructions.

-

Incubate the mixture at room temperature and then add to the cells.

-

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Cell Lysis:

-

Luminometry:

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the concentration of this compound.

-

Calculate the IC50 value using a suitable software.

-

Thermal Shift Assay (TSA) for Direct Binding

This assay confirms the direct binding of this compound to the NR2F2 protein by measuring changes in its thermal stability.[10][11]

Materials:

-

Purified recombinant NR2F2 protein

-

SYPRO Orange dye (or other suitable fluorescent dye)

-

This compound (and vehicle control)

-

Real-time PCR instrument with a thermal melting curve program

-

Appropriate buffer for the protein

Protocol:

-

Reaction Setup:

-

In a PCR plate, prepare a reaction mixture containing the purified NR2F2 protein, SYPRO Orange dye, and the appropriate buffer.

-

Add varying concentrations of this compound or vehicle control to the wells.

-

-

Thermal Denaturation:

-

Place the plate in the real-time PCR instrument.

-

Program the instrument to gradually increase the temperature, for example, from 25°C to 95°C, while continuously monitoring the fluorescence.

-

-

Data Acquisition: The instrument will record the fluorescence intensity as a function of temperature.

-

Data Analysis:

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the inflection point of the fluorescence curve.

-

Determine the Tm for the protein in the presence and absence of this compound.

-

The change in melting temperature (ΔTm) indicates the stabilizing effect of the compound upon binding.

-

Co-Immunoprecipitation (Co-IP) for NR2F2-FOXA1 Interaction

This protocol provides a general framework to investigate the disruption of the NR2F2-FOXA1 interaction by this compound. Specific antibody concentrations and incubation times may need optimization.

Materials:

-

Cells endogenously or exogenously expressing NR2F2 and FOXA1 (e.g., certain breast or prostate cancer cell lines)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibody against NR2F2 or FOXA1 for immunoprecipitation

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

Antibodies against NR2F2 and FOXA1 for Western blotting

-

This compound (and vehicle control)

Protocol:

-

Cell Treatment: Treat the cells with this compound or vehicle control for a specified time.

-

Cell Lysis:

-

Harvest and wash the cells with cold PBS.

-

Lyse the cells in cold lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-NR2F2) overnight at 4°C with gentle rotation.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with antibodies against both NR2F2 and FOXA1 to detect their presence in the immunoprecipitated complex.

-

-

Data Analysis: Compare the amount of co-immunoprecipitated FOXA1 in the this compound-treated sample versus the control sample to determine if the inhibitor disrupts the interaction.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving NR2F2 and a typical experimental workflow for characterizing an NR2F2 inhibitor.

References

- 1. A Set of Time-Resolved Fluorescence Resonance Energy Transfer Assays for the Discovery of Inhibitors of Estrogen Receptor-Coactivator Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Insights into the Diverse Functions of the NR2F Nuclear Orphan Receptor Family [imrpress.com]

- 3. The role of NR2F2 in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of NR2F2 suppresses invasion ability and modulates EMT marker in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cooperativity of co-factor NR2F2 with Pioneer Factors GATA3, FOXA1 in promoting ERα function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Development of NR2F2-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of NR2F2-IN-1, a potent and selective small-molecule inhibitor of the orphan nuclear receptor COUP-TFII (Chicken Ovalbumin Upstream Promoter-Transcription Factor II), also known as NR2F2. This document details the quantitative data, experimental protocols, and key signaling pathways associated with this inhibitor, which has shown significant therapeutic potential in prostate cancer models.

Introduction

The orphan nuclear receptor COUP-TFII (NR2F2) is a critical transcription factor involved in various physiological and pathological processes, including embryonic development, angiogenesis, and metabolism.[1][2] While its expression is low in most adult tissues, elevated levels of NR2F2 have been implicated in the progression of several diseases, including prostate cancer, where it is associated with metastasis and poor prognosis.[1][3] The oncogenic roles of NR2F2 have made it an attractive therapeutic target.[1][3] this compound (also referred to as CIA1 in the primary literature) was identified through a high-throughput screening campaign as a potent and selective inhibitor of NR2F2.[1][4] This guide summarizes the key findings and methodologies related to its development.

Mechanism of Action

This compound exerts its inhibitory effect through a direct and specific interaction with the ligand-binding domain (LBD) of COUP-TFII.[1][4] This binding disrupts the ability of COUP-TFII to interact with its transcriptional co-regulators, such as FOXA1.[1][4] By preventing these crucial protein-protein interactions, this compound effectively represses the transcriptional activity of COUP-TFII, leading to the downregulation of its target genes and the suppression of its oncogenic functions.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (CIA1) and a related inhibitor, CIA2, as reported in the primary literature.

Table 1: In Vitro Inhibitory Activity of this compound (CIA1) and CIA2 [1]

| Assay Type | Compound | Target | IC50 (μM) |

| NGFIA Reporter Luciferase Assay | This compound (CIA1) | COUP-TFII | 3.2 |

| NGFIA Reporter Luciferase Assay | CIA2 | COUP-TFII | 2.8 |

Table 2: Anti-proliferative Activity of this compound (CIA1) and CIA2 in Prostate Cancer Cell Lines [1]

| Cell Line | Compound | IC50 Range (μM) |

| LNCaP | This compound (CIA1) | 1.2 - 7.6 |

| PC3 | This compound (CIA1) | 1.2 - 7.6 |

| 22Rv1 | This compound (CIA1) | 1.2 - 7.6 |

| LNCaP | CIA2 | 2.2 - 10.2 |

| PC3 | CIA2 | 2.2 - 10.2 |

| 22Rv1 | CIA2 | 2.2 - 10.2 |

Note: The IC50 values for cell growth inhibition were reported as a range for the tested prostate cancer cell lines.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments performed in the discovery and characterization of this compound.

High-Throughput Screening (HTS) for COUP-TFII Inhibitors

The initial discovery of this compound was accomplished through a multi-step high-throughput screening process designed to identify inhibitors of COUP-TFII transcriptional activity.

Experimental Workflow:

References

- 1. Small-molecule inhibitor targeting orphan nuclear receptor COUP-TFII for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. COUP-TFII - Wikipedia [en.wikipedia.org]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. Small-molecule inhibitor targeting orphan nuclear receptor COUP-TFII for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

NR2F2: A Pivotal Therapeutic Target in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

The nuclear receptor subfamily 2 group F member 2 (NR2F2), also known as COUP-TFII, has emerged as a critical regulator in the landscape of oncology. This orphan nuclear receptor, a member of the steroid/thyroid hormone receptor superfamily, plays a multifaceted and often contradictory role in tumor progression, acting as both an oncogene and a tumor suppressor depending on the cellular context.[1][2] Its intricate involvement in fundamental cancer processes, including the regulation of cancer stem cells, angiogenesis, epithelial-mesenchymal transition (EMT), and metastasis, positions it as a compelling therapeutic target for a variety of malignancies.[3][4] This technical guide provides a comprehensive overview of NR2F2's function in oncology, detailing its associated signaling pathways, quantitative data from key studies, and relevant experimental protocols to facilitate further research and drug development efforts.

The Dual Nature of NR2F2 in Cancer

NR2F2's role in cancer is highly context-dependent, with its expression and function varying significantly across different tumor types and even within subtypes of the same cancer.

Oncogenic Functions:

In numerous cancers, including squamous cell carcinoma, colorectal cancer (CRC), prostate cancer, and a subset of breast cancers, elevated NR2F2 expression is associated with a more aggressive phenotype and poorer patient outcomes.[3][4] Its oncogenic activities are primarily attributed to its ability to:

-

Promote Cancer Stemness: NR2F2 is uniquely expressed in malignant cancer stem cells (CSCs) of skin squamous cell carcinoma (SCC), where it is essential for maintaining the CSC pool and promoting tumor renewal.[4]

-

Drive Invasion and Metastasis: NR2F2 promotes EMT, a key process for cancer cell invasion and metastasis, by upregulating mesenchymal markers like N-cadherin and vimentin while downregulating the epithelial marker E-cadherin.[3] In CRC, NR2F2-mediated EMT is driven through the activation of the TGF-β signaling pathway.[3]

-

Stimulate Angiogenesis: NR2F2 is a critical regulator of neo-angiogenesis within the tumor microenvironment, a process essential for tumor growth and metastasis.[4]

Tumor-Suppressive Functions:

Conversely, in luminal A-type breast cancer, high NR2F2 expression is associated with a better prognosis.[5] In this context, NR2F2 can form a transcriptional complex with the estrogen receptor-alpha (ERα), leading to the activation of tumor suppressor genes like p53 and PTEN, thereby inhibiting cell proliferation.[3] Furthermore, in certain renal cell carcinoma (RCC) models, knockdown of NR2F2 has been shown to upregulate the expression of the DNA repair protein BRCA1.[3]

Quantitative Data on NR2F2 in Oncology

The following tables summarize key quantitative data from various studies, highlighting the impact of NR2F2 on cellular processes and its prognostic significance.

| Cancer Type | Experimental Model | NR2F2 Modulation | Quantitative Effect | Reference |

| Ovarian Cancer | OVCAR-3 cells | Overexpression | Increase in the proportion of S-phase cells from 25% to 44%.[3] 37% decrease in mitochondrial membrane potential.[3] | [3] |

| Renal Cell Carcinoma | RCC cells | Knockdown | 2.3-fold increase in BRCA1 protein level.[3] | [3] |

| Head and Neck SCC | HNSCC cell lines | Knockdown (siRNA) | Significant decrease in the number of invaded cells (p < 0.01 and p < 0.005). | [6] |

| Breast Cancer | MDA-MB-231 cells | Insulin stimulation | Increased NR2F2 expression levels, promoting cell invasion and migration. | [7] |

Table 1: Cellular and Molecular Effects of NR2F2 Modulation

| Cancer Type | Patient Cohort/Database | High NR2F2 Expression Correlation | Hazard Ratio (HR) and p-value | Reference |

| Ovarian Cancer | Tissue Microarray | Disrupted expression pattern associated with shorter disease-free interval. Low epithelial/high stromal expression with better outcome. | HR for disease recurrence: 0.17 (95% CI 0.04–0.83).[8] | [8] |

| Breast Cancer | GEO and TCGA databases | Favorable overall survival and distant metastasis-free survival.[5] | Not explicitly stated. | [5] |

| Cervical SCC | Patient biopsies | Poor disease-free survival.[4] | Not explicitly stated. | [4] |

| Head and Neck SCC | TCGA cohort | Higher expression in patients with lymph node metastasis. | p = 0.004275.[9] | [9] |

Table 2: Prognostic Significance of NR2F2 Expression

| Inhibitor | Target | Mechanism of Action | Reported Effects | Reference |

| Z021 | NR2F2 | Binds to the ligand-binding domain. | In combination with fulvestrant, can eliminate neurofibromin 1-knockout tumors and inhibit drug-resistant patient-derived xenograft models. The IC50 for COUP-TF1 is 2.3x higher than for NR2F2. | [3] |

| COUP-TFII inhibitor A (CIA) | NR2F2 | Disrupts the interaction of NR2F2 with transcriptional regulators like FOXA1.[10] | Reduced invasion ability and modulation of EMT markers in HNSCC cells.[11] | [10][11] |

| 4-methoxynaphthalene-1-ol | NR2F2 | Not explicitly detailed. | Significantly reduced the number of invaded HNSCC cells and modulated EMT marker expression.[11] | [11] |

| NR2F2-IN-1 | NR2F2 | Potent and selective inhibitor that binds to the ligand-binding domain and disrupts interaction with transcription regulators.[12] | Substantially inhibits COUP-TFII–driven NGFIA reporter expression.[12] | [12] |

Table 3: NR2F2 Inhibitors and Their Effects

Key Signaling Pathways Involving NR2F2

NR2F2's diverse functions are orchestrated through its complex interplay with several major signaling pathways.

TGF-β Signaling Pathway

In colorectal cancer, NR2F2 is a downstream effector of the TGF-β pathway. TGF-β induces the expression of NR2F2, which in turn promotes EMT.[3] NR2F2 achieves this by transcriptionally activating miR-21, which then inhibits the tumor suppressor Smad7, leading to further activation of the TGF-β pathway.[3] Conversely, in breast cancer, NR2F2 has been shown to inhibit TGF-β-induced EMT.[5]

Caption: NR2F2 in the TGF-β signaling pathway in colorectal cancer.

Wnt/β-catenin Signaling Pathway

In colorectal cancer, the knockout of NR2F2 can lead to the activation of the Akt/GSK-3β/β-catenin pathway, promoting cell proliferation and invasion.[3] In insulin-stimulated breast cancer cells, phosphorylation of NR2F2 enhances its binding to β-catenin, a key component of the Wnt signaling pathway, which promotes EMT.[3]

Caption: NR2F2 interaction with the Wnt/β-catenin pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway can regulate NR2F2 activity. In insulin-stimulated breast cancer cells, Akt phosphorylates NR2F2, promoting its pro-metastatic functions.[3] In another context, low Akt activity allows NR2F2 to preferentially bind to the Bim promoter, inducing apoptosis.[3] This highlights the signaling-dependent functional plasticity of NR2F2.

Caption: Regulation of NR2F2 by the PI3K/Akt signaling pathway.

Interaction with Estrogen Receptor-alpha (ERα)